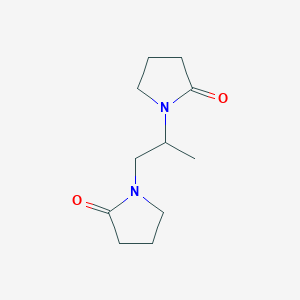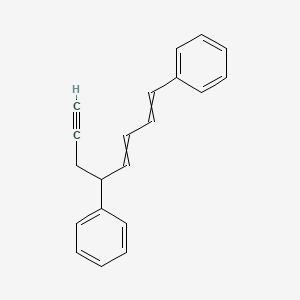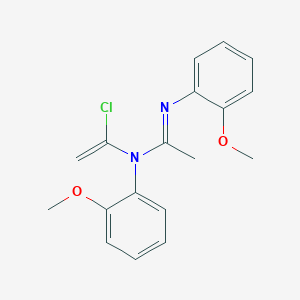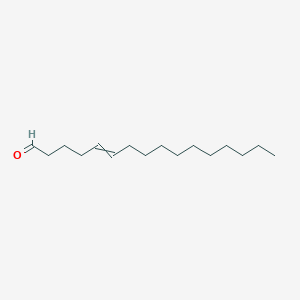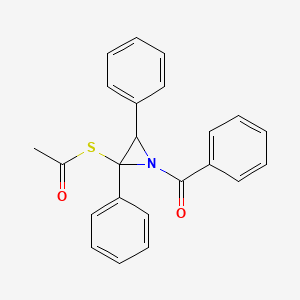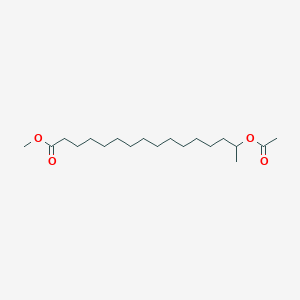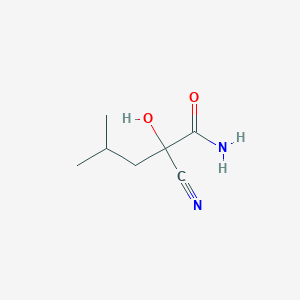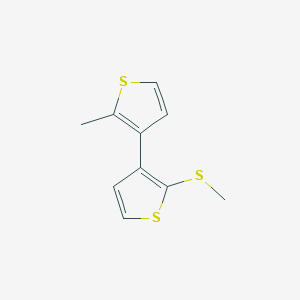![molecular formula C12H32O3Si4 B14385014 3-Cyclopropyl-1,1,1,5,5,5-hexamethyl-3-[(trimethylsilyl)oxy]trisiloxane CAS No. 90084-12-1](/img/structure/B14385014.png)
3-Cyclopropyl-1,1,1,5,5,5-hexamethyl-3-[(trimethylsilyl)oxy]trisiloxane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Cyclopropyl-1,1,1,5,5,5-hexamethyl-3-[(trimethylsilyl)oxy]trisiloxane is an organosilicon compound characterized by its unique structure, which includes a cyclopropyl group and multiple trimethylsilyl groups. This compound is known for its stability and versatility in various chemical reactions, making it valuable in both academic research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-1,1,1,5,5,5-hexamethyl-3-[(trimethylsilyl)oxy]trisiloxane typically involves the reaction of cyclopropyl-containing precursors with trimethylsilyl reagents. One common method is the reaction of cyclopropylsilane with hexamethylcyclotrisiloxane in the presence of a catalyst such as platinum or palladium. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity reagents and controlled reaction conditions, such as temperature and pressure, is crucial to achieve the desired product with minimal impurities. The final product is often purified through distillation or chromatography to ensure high purity.
化学反応の分析
Types of Reactions
3-Cyclopropyl-1,1,1,5,5,5-hexamethyl-3-[(trimethylsilyl)oxy]trisiloxane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or peracids to form silanol derivatives.
Reduction: Reduction reactions can be carried out using hydride donors like lithium aluminum hydride to produce silane derivatives.
Substitution: The trimethylsilyl groups can be substituted with other functional groups using reagents like halogens or organometallic compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed under anhydrous conditions.
Substitution: Halogens (e.g., chlorine, bromine), organometallic reagents (e.g., Grignard reagents); reactions may require catalysts and are often conducted under inert atmospheres.
Major Products Formed
Oxidation: Silanol derivatives
Reduction: Silane derivatives
Substitution: Various substituted siloxanes depending on the reagents used
科学的研究の応用
3-Cyclopropyl-1,1,1,5,5,5-hexamethyl-3-[(trimethylsilyl)oxy]trisiloxane has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds and as a reagent in various organic transformations.
Biology: Employed in the modification of biomolecules to enhance stability and bioavailability.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with therapeutic agents.
Industry: Utilized in the production of high-performance materials, such as silicone-based coatings and adhesives, due to its excellent thermal and chemical stability.
作用機序
The mechanism by which 3-Cyclopropyl-1,1,1,5,5,5-hexamethyl-3-[(trimethylsilyl)oxy]trisiloxane exerts its effects is primarily through its ability to form stable bonds with various substrates. The trimethylsilyl groups provide steric protection, enhancing the compound’s stability and reactivity. The cyclopropyl group introduces strain into the molecule, making it more reactive in certain chemical transformations. The compound can interact with molecular targets through covalent bonding, hydrogen bonding, and van der Waals interactions, influencing various molecular pathways.
類似化合物との比較
Similar Compounds
- 1,1,1,5,5,5-Hexamethyl-3-[(trimethylsilyl)oxy]trisiloxane
- 3-(3-Chloropropyl)-1,1,1,5,5,5-hexamethyl-3-[(trimethylsilyl)oxy]trisiloxane
- 1,1,1,3,5,5,5-Heptamethyl-3-[(trimethylsilyl)oxy]trisiloxane
Uniqueness
Compared to similar compounds, 3-Cyclopropyl-1,1,1,5,5,5-hexamethyl-3-[(trimethylsilyl)oxy]trisiloxane is unique due to the presence of the cyclopropyl group, which imparts additional reactivity and strain to the molecule. This makes it particularly useful in reactions requiring high reactivity and selectivity. Additionally, the combination of cyclopropyl and trimethylsilyl groups provides a balance of stability and reactivity, making it versatile for various applications.
特性
CAS番号 |
90084-12-1 |
|---|---|
分子式 |
C12H32O3Si4 |
分子量 |
336.72 g/mol |
IUPAC名 |
cyclopropyl-tris(trimethylsilyloxy)silane |
InChI |
InChI=1S/C12H32O3Si4/c1-16(2,3)13-19(12-10-11-12,14-17(4,5)6)15-18(7,8)9/h12H,10-11H2,1-9H3 |
InChIキー |
FSNYFPUZBLRBBF-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)O[Si](C1CC1)(O[Si](C)(C)C)O[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(2,2-Dimethyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)ethan-1-one](/img/structure/B14384932.png)
